molecular formula C6H7BrN2O2 B1293100 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 53438-96-3

5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione

カタログ番号 B1293100
CAS番号: 53438-96-3
分子量: 219.04 g/mol
InChIキー: LIOWLIYDHNIKAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of BrEPD involves the introduction of a bromoethyl group onto the pyrimidine scaffold. Specific synthetic routes and conditions may vary, but the general approach includes bromination of a suitable pyrimidine precursor using bromine or a brominating agent. The resulting 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione can be isolated and purified for further study .


Molecular Structure Analysis

The molecular structure of BrEPD consists of a pyrimidine ring with a 2,4-dione functionality and a 2-bromoethyl group attached at one of the nitrogen atoms. The bromine atom provides reactivity and influences the compound’s properties. The precise arrangement of atoms can be visualized using molecular modeling software or X-ray crystallography.


Chemical Reactions Analysis

BrEPD can participate in various chemical reactions due to its functional groups. Some potential reactions include nucleophilic substitution at the bromine position, condensation reactions, and cyclization processes. Researchers often explore its reactivity with other nucleophiles or electrophiles to synthesize derivatives or explore its biological activity .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial for storage and handling .

科学的研究の応用

Targeted Kinase Inhibitors for Cancer Therapy

Pyrimidine derivatives, such as 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione , are often explored for their potential as targeted kinase inhibitors (TKIs). These compounds can be designed to selectively inhibit specific kinases involved in cancer cell proliferation and survival. For instance, halogenated TKIs have shown promise due to their enhanced potency and selectivity, potentially leading to improved therapeutic effects .

Apoptosis Inducers in Oncology

The structural motif of pyrimidine is valuable in the development of apoptosis inducers. By inducing programmed cell death, these compounds can effectively target cancer cells while sparing normal cells. This selective cytotoxicity is crucial for reducing side effects in cancer treatments .

Multi-Targeted Therapeutic Agents

Multi-targeted therapeutic agents are designed to affect multiple pathways simultaneously, which can be more effective than single-target therapies. Pyrimidine derivatives can be synthesized to inhibit several kinases at once, offering a multi-pronged approach to combat complex diseases like cancer .

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of FGFR signaling pathways is associated with various types of tumors. Pyrimidine derivatives can serve as potent FGFR inhibitors, disrupting these pathways and hindering tumor growth and progression. This makes them valuable candidates for cancer therapy .

Lead Compounds for Drug Development

Due to their modifiable structure and biological activity, pyrimidine derivatives can act as lead compounds in drug development. Researchers can optimize these molecules to enhance their therapeutic properties, such as increasing their efficacy or reducing toxicity .

Molecular Docking Studies

Pyrimidine derivatives are also used in molecular docking studies to predict how they interact with target enzymes. These studies can provide insights into the binding affinity and mode of action of potential drugs, guiding further optimization and development .

Safety And Hazards

  • Toxicity : As with any chemical compound, BrEPD should be handled with care. Consult safety data sheets (SDS) for detailed information on its toxicity, handling, and disposal procedures .

特性

IUPAC Name

5-(2-bromoethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOWLIYDHNIKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649309
Record name 5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

53438-96-3
Record name 5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。